molecular formula C8H16O2 B2576765 4-tert-Butoxy-2-butanone CAS No. 51930-93-9

4-tert-Butoxy-2-butanone

Cat. No.: B2576765
CAS No.: 51930-93-9
M. Wt: 144.214
InChI Key: ALDOTPGPCPLNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butoxy-2-butanone is an organic compound with the molecular formula C8H16O2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butoxy group attached to a butanone backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butoxy-2-butanone typically involves the reaction of tert-butyl alcohol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butoxy-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

4-tert-Butoxy-2-butanone finds applications in various fields of scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is employed in biochemical assays and as a precursor in the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: It is utilized in the manufacture of specialty chemicals, coatings, and adhesives.

Comparison with Similar Compounds

    4-tert-Butyl-2-butanone: Similar structure but lacks the oxygen atom in the tert-butoxy group.

    2-Butanone (Methyl Ethyl Ketone): A simpler ketone without the tert-butoxy group.

    tert-Butyl Alcohol: Shares the tert-butyl group but lacks the butanone backbone.

Uniqueness: 4-tert-Butoxy-2-butanone is unique due to the presence of both the tert-butoxy group and the butanone backbone. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(9)5-6-10-8(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOTPGPCPLNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.